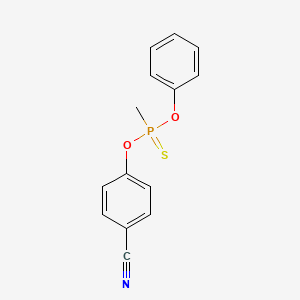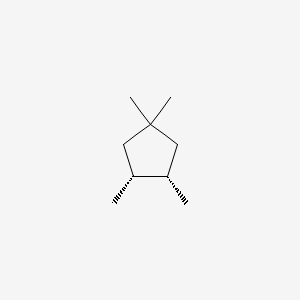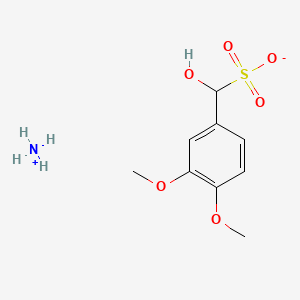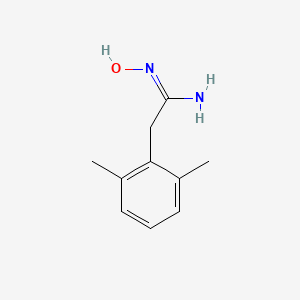
9,10,12-Trimethoxyoctadecanoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10,12-Trimethoxyoctadecanoic acid methyl ester is a chemical compound with the molecular formula C22H44O5 and a molecular weight of 388.58 g/mol . It is a derivative of octadecanoic acid, featuring three methoxy groups at the 9th, 10th, and 12th positions on the carbon chain. This compound is primarily used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,12-Trimethoxyoctadecanoic acid methyl ester typically involves the esterification of 9,10,12-trimethoxyoctadecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through distillation and recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
9,10,12-Trimethoxyoctadecanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9,10,12-Trimethoxyoctadecanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9,10,12-Trimethoxyoctadecanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The methoxy groups and ester functionality play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,12,13-Trimethoxyoctadecanoic acid methyl ester
- 9,12,15-Octadecatrienoic acid methyl ester
Comparison
Compared to similar compounds, 9,10,12-Trimethoxyoctadecanoic acid methyl ester is unique due to the specific positioning of its methoxy groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C22H44O5 |
|---|---|
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
methyl 9,10,12-trimethoxyoctadecanoate |
InChI |
InChI=1S/C22H44O5/c1-6-7-8-12-15-19(24-2)18-21(26-4)20(25-3)16-13-10-9-11-14-17-22(23)27-5/h19-21H,6-18H2,1-5H3 |
InChI-Schlüssel |
GLSGCNPLAXVIFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


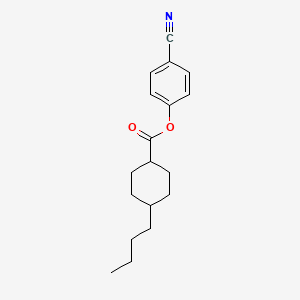

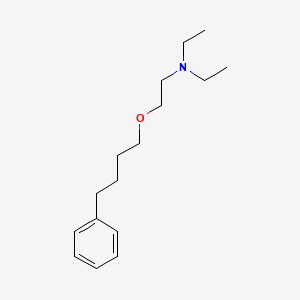
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
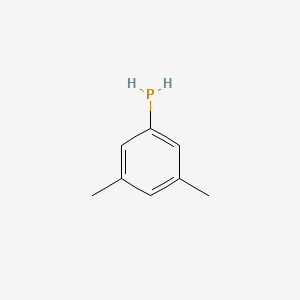
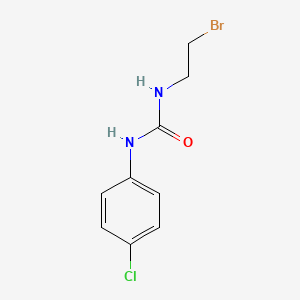

![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
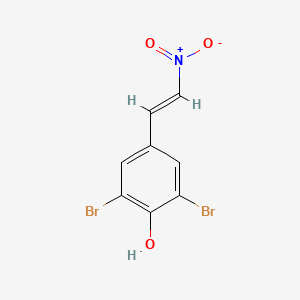
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
